3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
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Overview
Description
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, and a dihydropteridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of the dihydropteridinone core and the introduction of the chlorophenyl and methylphenyl groups. Common synthetic routes may include:
Formation of the Dihydropteridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Introduction of the Methylphenyl Group: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the dihydropteridinone core or the aromatic groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares some structural similarities and may have comparable applications in medicinal chemistry.
Fenvalerate: Although structurally different, fenvalerate is another compound with a chlorophenyl group and is used as an insecticide.
Uniqueness
3-[(4-Chlorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is unique due to its specific combination of functional groups and its potential versatility in various applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17ClN4OS |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-4-2-3-5-16(14)13-28-21-25-19-18(23-10-11-24-19)20(27)26(21)12-15-6-8-17(22)9-7-15/h2-11H,12-13H2,1H3 |
InChI Key |
HYEUUQNLUDEBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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